molecular formula C7H17NO B6155293 4-methoxy-4-methylpentan-1-amine CAS No. 1268154-00-2

4-methoxy-4-methylpentan-1-amine

Cat. No.: B6155293
CAS No.: 1268154-00-2
M. Wt: 131.2
InChI Key:
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Description

It is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.2 g/mol. The structure consists of a pentane backbone with a methoxy group and a methyl group attached to the fourth carbon, and an amine group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-4-methylpentan-1-amine can be achieved through several methods. One common approach involves the alkylation of primary amines. For instance, the reaction of 4-methoxy-4-methylpentan-1-ol with ammonia or a primary amine in the presence of a catalyst such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more cost-effective and scalable methods. One such method includes the reductive amination of 4-methoxy-4-methylpentan-1-one using hydrogen gas and a suitable catalyst like palladium on carbon (Pd/C). This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-4-methylpentan-1-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 4-methoxy-4-methylpentan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect pathways involved in neurotransmission, enzyme activity, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylamine: Similar in structure but with a phenyl group instead of a pentane backbone.

    4-Methylpentan-1-amine: Lacks the methoxy group, resulting in different chemical properties.

    4-Methoxy-4-methylpentan-2-amine: The amine group is attached to the second carbon instead of the first.

Uniqueness

4-Methoxy-4-methylpentan-1-amine is unique due to the presence of both a methoxy group and a methyl group on the same carbon, which imparts distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1268154-00-2

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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